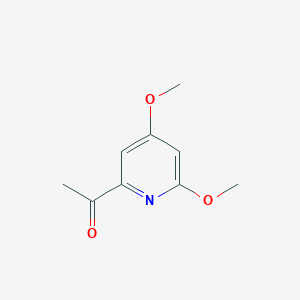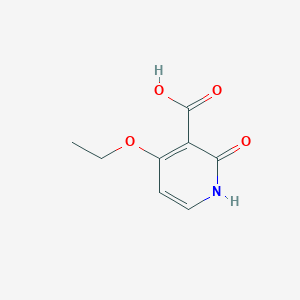
Methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a difluorophenyl group attached to the pyrrole ring, which is further substituted with a methyl ester group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through a series of steps including diazotization, coupling, and cyclization to form the desired pyrrole derivative . The reaction conditions often involve the use of hydrazine hydrate and other reagents under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The use of catalysts like Raney nickel in a flow reactor can further enhance the efficiency and selectivity of the synthesis.
化学反応の分析
Types of Reactions
Methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrrole nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized pyrrole derivatives, reduced alcohols, and substituted aromatic compounds. These products can be further utilized in various chemical and pharmaceutical applications.
科学的研究の応用
Methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The difluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound can inhibit the activity of enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, its interaction with microbial cell membranes can result in antimicrobial effects.
類似化合物との比較
Similar Compounds
Similar compounds to Methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate include:
- Methyl 3-(3,4-dichlorophenyl)-5-methyl-1H-pyrrole-2-carboxylate
- Methyl 3-(3,4-dibromophenyl)-5-methyl-1H-pyrrole-2-carboxylate
- Methyl 3-(3,4-dimethylphenyl)-5-methyl-1H-pyrrole-2-carboxylate
Uniqueness
The uniqueness of this compound lies in the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
特性
分子式 |
C13H11F2NO2 |
|---|---|
分子量 |
251.23 g/mol |
IUPAC名 |
methyl 3-(3,4-difluorophenyl)-5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H11F2NO2/c1-7-5-9(12(16-7)13(17)18-2)8-3-4-10(14)11(15)6-8/h3-6,16H,1-2H3 |
InChIキー |
OXFODHNGTZEUMK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1)C(=O)OC)C2=CC(=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(Oxan-4-ylmethyl)piperidin-4-yl]-5-(2-propan-2-ylpyrazolo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole](/img/structure/B13657866.png)






![6-Hydroxy-7-methyl-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13657927.png)
![4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13657929.png)
![(4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine](/img/structure/B13657949.png)




